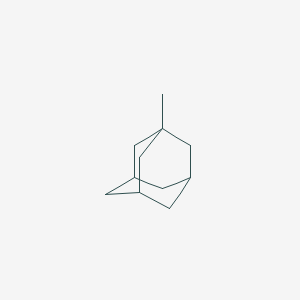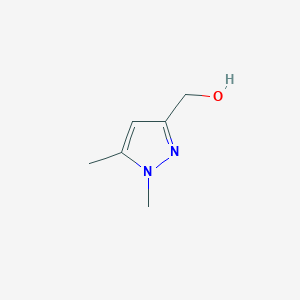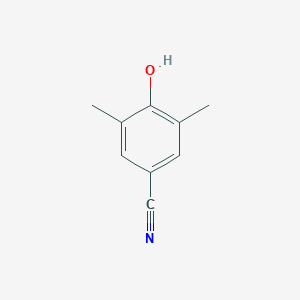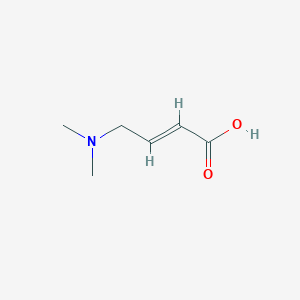
Levonadifloxacin
Vue d'ensemble
Description
Levonadifloxacine, commercialisée sous le nom de marque Emrok, est un médicament antibiotique appartenant à la classe des fluoroquinolones. Il s'agit de l'énantiomère (S) du médicament racémique nadifloxacine. La levonadifloxacine est approuvée en Inde pour le traitement des infections cutanées et des tissus mous causées par des bactéries Gram-positives . Elle est également étudiée pour son utilisation potentielle contre les souches résistantes de bactéries, notamment Streptococcus pneumoniae, Streptococcus pyogenes, Haemophilus influenzae et Moraxella catarrhalis .
Mécanisme D'action
Target of Action
Levonadifloxacin, an antibiotic drug of the fluoroquinolone class , primarily targets bacterial enzymes called DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, repair, and transcription .
Mode of Action
This compound works by inhibiting the activity of DNA gyrase and topoisomerase IV . By inhibiting these enzymes, this compound prevents bacterial growth and kills the bacteria .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption prevents the bacteria from growing and multiplying, leading to their death .
Pharmacokinetics
This compound has poor oral bioavailability . To mitigate this problem, a prodrug of this compound with high oral bioavailability, alathis compound, has been developed . Oral alathis compound showed excellent bioavailability (∼90%), almost mirroring the pharmacokinetic profile of intravenous this compound .
Result of Action
This compound exhibits potent in vitro activity against contemporary Staphylococcus aureus isolates . It significantly mitigates the inflammatory responses in a human whole-blood assay through inhibition of proinflammatory cytokines . In a mouse acute lung injury model, it lowers lung total white blood cell count, myeloperoxidase, and cytokine levels .
Action Environment
This compound’s action can be influenced by environmental factors. For instance, it exhibits potent anti-staphylococcal activity in clinically relevant experimental conditions such as acidic pH, the intracellular environment, and biofilms . These features suggest that this compound is well-suited for the treatment of difficult-to-treat MRSA infections .
Analyse Biochimique
Biochemical Properties
Levonadifloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair . By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death . Additionally, this compound exhibits immunomodulatory effects by inhibiting the production of proinflammatory cytokines in lipopolysaccharide-stimulated human whole-blood assays .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA synthesis, which is critical for bacterial growth and proliferation . In human cells, this compound modulates inflammatory responses by reducing the levels of proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . This immunomodulatory effect helps in mitigating the inflammatory responses associated with bacterial infections .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of these enzymes’ activity . This binding prevents the supercoiling and relaxation of bacterial DNA, which are essential for DNA replication and transcription . As a result, bacterial cell division is halted, and the bacteria are unable to proliferate . This compound’s immunomodulatory effects are mediated through the inhibition of proinflammatory cytokine production, which helps in reducing inflammation during bacterial infections .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its antibacterial activity over extended periods . In in vitro studies, this compound has shown a concentration-dependent inhibition of proinflammatory cytokines, with significant effects observed at 6 hours and 48 hours post-treatment . Long-term effects on cellular function include sustained inhibition of bacterial growth and modulation of inflammatory responses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound result in more potent antibacterial activity and greater inhibition of proinflammatory cytokines . At very high doses, there may be potential toxic or adverse effects, although specific data on toxicity thresholds are limited . The dosage regimen for this compound has been optimized to balance efficacy and safety in treating bacterial infections .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with bacterial DNA gyrase and topoisomerase IV . The compound is metabolized in the body, and its prodrug form, alathis compound, has been developed to improve oral bioavailability . The metabolic pathways of this compound involve its conversion to active metabolites that retain antibacterial activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It exhibits excellent lung pharmacokinetics, making it effective in treating respiratory infections . The compound’s distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues, including the lungs . This compound’s transport and distribution are critical for its therapeutic efficacy in treating bacterial infections .
Subcellular Localization
The subcellular localization of this compound involves its targeting to bacterial DNA gyrase and topoisomerase IV within bacterial cells . This targeting is facilitated by the compound’s ability to penetrate bacterial cell walls and reach its intracellular targets . The specific localization of this compound to these enzymes is essential for its antibacterial activity and inhibition of bacterial DNA synthesis .
Méthodes De Préparation
La levonadifloxacine est synthétisée par une série de réactions chimiques à partir de la 5,6-difluoro-1,2,3,4-tétrahydro-2-méthylquinoléine. . La production industrielle de levonadifloxacine implique l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés. Le processus comprend également l'identification et le contrôle des impuretés pour répondre aux normes réglementaires .
Analyse Des Réactions Chimiques
La levonadifloxacine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe par un autre.
4. Applications de la recherche scientifique
La levonadifloxacine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme étalon de référence dans la synthèse et la caractérisation des impuretés.
Biologie : Elle est étudiée pour son activité antibactérienne contre divers pathogènes Gram-positifs et Gram-négatifs.
5. Mécanisme d'action
La levonadifloxacine exerce ses effets antibactériens en ciblant la gyrase de l'ADN et la topoisomérase IV, des enzymes essentielles à la réplication et à la transcription de l'ADN bactérien . En inhibant ces enzymes, la levonadifloxacine empêche les bactéries de se répliquer et conduit finalement à leur mort. Ce mécanisme d'action est bien différencié et contribue à son activité puissante contre les souches résistantes de bactéries .
Applications De Recherche Scientifique
Levonadifloxacin has several scientific research applications:
Chemistry: It is used as a reference standard in the synthesis and characterization of impurities.
Biology: It is studied for its antibacterial activity against various Gram-positive and Gram-negative pathogens.
Industry: It is used in the development of new antibiotics and the study of drug resistance mechanisms.
Comparaison Avec Des Composés Similaires
La levonadifloxacine est unique parmi les fluoroquinolones en raison de son activité puissante contre le Staphylococcus aureus résistant à la méthicilline et le Staphylococcus aureus résistant aux quinolones . Les composés similaires comprennent :
Nadifloxacine : Le mélange racémique à partir duquel la levonadifloxacine est dérivée.
Lévofloxacine : Une autre fluoroquinolone ayant un mécanisme d'action similaire mais un spectre d'activité différent.
Propriétés
IUPAC Name |
(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJTVFIEFKZWCJ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165599 | |
| Record name | Levonadifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154357-42-3 | |
| Record name | Levonadifloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154357423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levonadifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16219 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levonadifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVONADIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WHH66L098 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Levonadifloxacin, a novel benzoquinolizine fluoroquinolone, demonstrates a dual-targeting mechanism. It exhibits a high affinity for bacterial DNA gyrase and topoisomerase IV [, , , , ]. These enzymes are essential for bacterial DNA replication and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis, ultimately leading to bacterial cell death [, ].
A: this compound maintains potent activity against many quinolone-resistant bacteria [, , , , ]. This is attributed to its high affinity for DNA gyrase, even in strains with mutations conferring resistance to other quinolones []. Additionally, its dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, contributes to its efficacy against resistant strains [].
A: The molecular formula of this compound is C23H22F2N4O4. For a more detailed understanding of its structural characteristics and spectroscopic data, please refer to the published literature [, ].
A: Yes, stability studies have been conducted on this compound and its prodrug, alathis compound [, ]. This research explores their stability profiles under various conditions relevant to formulation and storage. For a deeper understanding of specific parameters and outcomes, please refer to the published research [].
ANone: This section is not applicable to this compound. As an antibacterial agent, its primary mechanism of action involves the inhibition of bacterial enzymes, not catalytic activity.
A: Yes, population pharmacokinetic modeling and Monte Carlo simulations have been employed to analyze the pharmacodynamic target attainment of this compound [].
A: Studies have investigated the structure-activity relationship of this compound and related compounds [, , , ]. Modifications to the core structure can influence its binding affinity to DNA gyrase and topoisomerase IV, impacting its potency and spectrum of activity.
A: this compound is available in both intravenous and oral formulations [, , ]. Alathis compound, the L-alanine ester prodrug of this compound, exhibits excellent oral bioavailability (~90%) []. This prodrug strategy allows for effective oral administration, achieving a pharmacokinetic profile comparable to intravenous this compound [, ].
ANone: Information specifically addressing SHE regulations concerning this compound production and use was not found within the provided research abstracts.
A: Oral alathis compound demonstrates excellent bioavailability, reaching approximately 90% [, ]. This high bioavailability is attributed to its efficient absorption and conversion into the active drug, this compound, within the body.
A: Studies utilizing a neutropenic murine lung infection model identified the area under the concentration-time curve for the free, unbound fraction of this compound divided by the MIC (fAUC/MIC) as a key determinant of its efficacy []. This parameter helps predict the effectiveness of this compound against Staphylococcus aureus infections.
A: Yes, this compound demonstrated potent intracellular activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) within THP-1 monocytes []. It effectively reduced intracellular bacterial load, highlighting its potential to treat intracellular infections.
A: Phase 3 clinical trials conducted in India demonstrated the efficacy and safety of this compound in treating ABSSSIs, including those caused by MRSA [, , , ]. The trials showed that this compound achieved high clinical cure rates, comparable to linezolid.
ANone: While this compound demonstrates activity against many quinolone-resistant strains, the emergence of resistance is possible with any antibiotic. Continuous surveillance is crucial to monitor for potential resistance development.
A: Extensive preclinical safety pharmacology and toxicology studies have been conducted on this compound, assessing its safety profile []. These studies investigated various aspects, including central nervous system effects, cardiac safety, repeat-dose toxicity, genotoxicity, phototoxicity, and chondrotoxicity.
ANone: This section is not directly addressed in the provided research abstracts.
ANone: This section is not directly addressed in the provided research abstracts.
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to determine this compound concentrations in various biological matrices, including plasma, epithelial lining fluid, and alveolar macrophages [, ].
ANone: This section is not directly addressed in the provided research abstracts.
ANone: This section is not directly addressed in the provided research abstracts.
A: Yes, analytical methods for this compound have been developed and validated []. These methods ensure the accurate and reliable quantification of this compound in various matrices.
A: Yes, High-performance liquid chromatography (HPLC) methods have been developed and validated to determine the strength of AST discs for this compound []. These methods ensure the quality and consistency of AST discs used for susceptibility testing.
A: this compound demonstrated the ability to modulate lipopolysaccharide-induced inflammatory responses in both human whole-blood assays and a murine acute lung injury model []. This suggests that it might possess immunomodulatory properties in addition to its antibacterial effects.
ANone: This section is not directly addressed in the provided research abstracts.
A: In vitro studies using human liver microsomes revealed that this compound and its sulfate metabolite did not significantly inhibit the activity of major CYP enzymes, even at supratherapeutic concentrations [].
ANone: This section is not directly addressed in the provided research abstracts.
ANone: This section is not directly addressed in the provided research abstracts.
ANone: This section is not directly addressed in the provided research abstracts.
A: this compound was discovered and developed by the Indian pharmaceutical company, Wockhardt []. It represents a significant milestone as the first antibiotic developed entirely in India to receive regulatory approval [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














